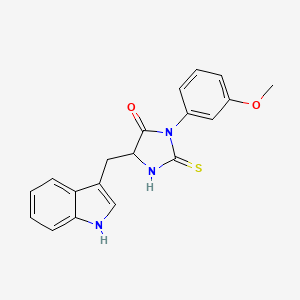![molecular formula C24H25Cl2N7O B10956599 [4-(3,4-dichlorobenzyl)piperazin-1-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10956599.png)
[4-(3,4-dichlorobenzyl)piperazin-1-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through a cyclization reaction involving appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the 3,4-dichlorobenzyl and piperazino groups, followed by the attachment of the pyrazolyl moiety. Each step requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This often involves the use of continuous flow reactors and automated systems to monitor and control the reaction parameters. The purification process typically includes crystallization, filtration, and chromatography techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[4-(3,4-DICHLOROBENZYL)PIPERAZINO][7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in assays to investigate its binding affinity and specificity.
Medicine
Medically, this compound shows promise as a therapeutic agent. It has been investigated for its potential to inhibit specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of [4-(3,4-DICHLOROBENZYL)PIPERAZINO][7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
Uniqueness
Compared to similar compounds, [4-(3,4-DICHLOROBENZYL)PIPERAZINO][7-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple targets and undergo diverse chemical reactions makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H25Cl2N7O |
|---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-[7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C24H25Cl2N7O/c1-3-32-16(2)18(14-28-32)22-6-7-27-23-13-21(29-33(22)23)24(34)31-10-8-30(9-11-31)15-17-4-5-19(25)20(26)12-17/h4-7,12-14H,3,8-11,15H2,1-2H3 |
InChI Key |
IYXYRZPNRYZUHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-ethoxybenzyl)piperazine](/img/structure/B10956516.png)
![3-(2,5-dimethylphenyl)-1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B10956520.png)

![N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10956524.png)
![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-nitrobenzamide](/img/structure/B10956532.png)
![(4-chloro-1-methyl-1H-pyrazol-3-yl){4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10956538.png)
![[4-(2,3-Difluorobenzyl)piperazin-1-yl][7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B10956548.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10956557.png)
![methyl 4-methyl-3-[({2-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate](/img/structure/B10956573.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956591.png)
![4-{[(E)-{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10956593.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B10956608.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-ethoxyphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10956614.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-fluorobenzamide](/img/structure/B10956616.png)
